2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide
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Overview
Description
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted benzaldehyde with thiourea in the presence of a catalyst such as iodine.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thiazole derivative with a suitable thiol compound under basic conditions.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the N-methylacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring structure and have been studied for their anticancer and antimicrobial activities.
4-fluorophenyl thiazole derivatives: These compounds have similar structural features and biological activities.
Uniqueness
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c1-16-13(19)6-11-7-20-14(17-11)21-8-12(18)9-2-4-10(15)5-3-9/h2-5,7H,6,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDYJTCNVNOWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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